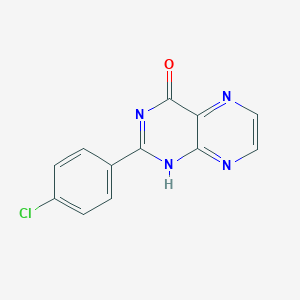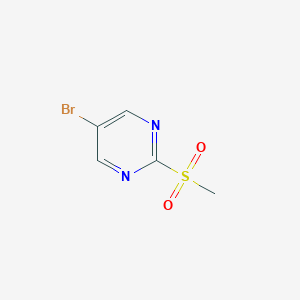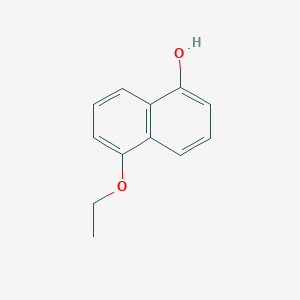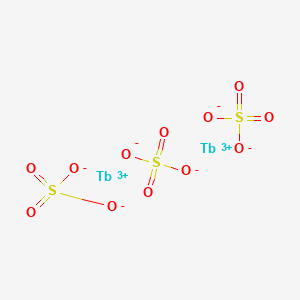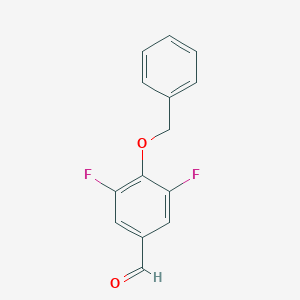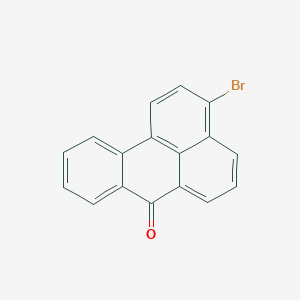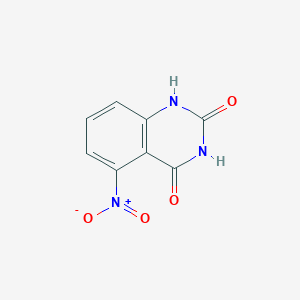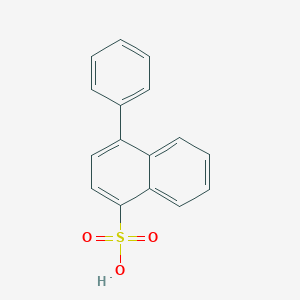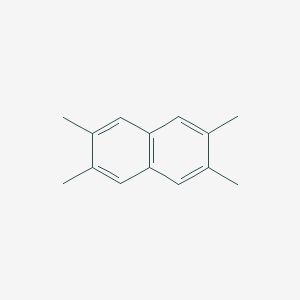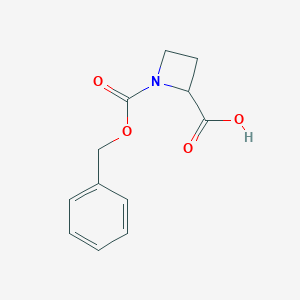![molecular formula C20H17NO5 B182221 [(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate CAS No. 170983-98-9](/img/structure/B182221.png)
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxolanes and is commonly used as a starting material for the synthesis of other compounds.
Scientific Research Applications
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate has several potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds such as oxolane nucleosides, which have shown promising antiviral activity against HIV and other viruses. It has also been used in the synthesis of chiral oxolane derivatives, which have shown potential as anticancer agents.
Mechanism Of Action
The mechanism of action of [(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the body, which may be involved in various disease processes.
Biochemical And Physiological Effects
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in viral replication, which may make it a potential antiviral agent. It has also been shown to have anticancer activity, possibly by inducing apoptosis or inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate has several advantages for lab experiments. It is relatively easy to synthesize and yields a high purity product. It is also a versatile starting material for the synthesis of other compounds. However, its mechanism of action is not well understood, which may limit its potential applications.
Future Directions
There are several future directions for research involving [(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate. One area of research could focus on elucidating its mechanism of action, which may lead to the development of more effective antiviral and anticancer agents. Another area of research could focus on synthesizing new derivatives of this compound and testing their biological activity. Additionally, [(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate could be used as a starting material for the synthesis of new materials with potential applications in various fields, such as materials science and nanotechnology.
Conclusion:
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate is a compound with significant potential for scientific research. Its simple synthesis method and versatility make it a valuable starting material for the synthesis of other compounds. Its potential applications in antiviral and anticancer research make it an exciting area of study. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Synthesis Methods
The synthesis of [(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate involves the reaction of 3-cyanooxalan-2-one with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with methyl benzoate to obtain the desired compound. This method of synthesis is relatively simple and yields a high purity product.
properties
IUPAC Name |
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c21-12-16-11-17(26-20(23)15-9-5-2-6-10-15)18(25-16)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18H,11,13H2/t16-,17+,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYLJLLCAXQRJF-FGTMMUONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

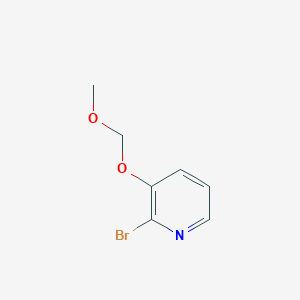
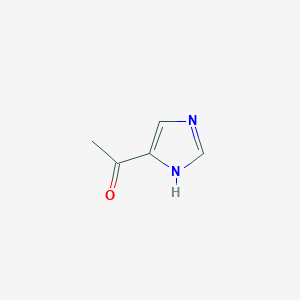
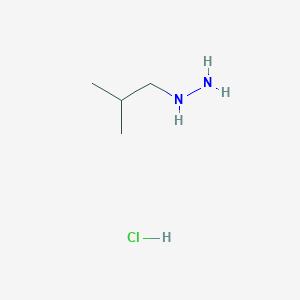
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
